2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089255-12-7
VCID: VC5492921
InChI: InChI=1S/C9H10FN3.ClH/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8;/h1-2,5H,3-4,11H2,(H,12,13);1H
SMILES: C1=CC(=NC2=C1C(=CN2)CCN)F.Cl
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.66

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride

CAS No.: 2089255-12-7

Cat. No.: VC5492921

Molecular Formula: C9H11ClFN3

Molecular Weight: 215.66

* For research use only. Not for human or veterinary use.

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride - 2089255-12-7

Specification

CAS No. 2089255-12-7
Molecular Formula C9H11ClFN3
Molecular Weight 215.66
IUPAC Name 2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10FN3.ClH/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8;/h1-2,5H,3-4,11H2,(H,12,13);1H
Standard InChI Key LXWOGUHDHRUCOC-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C(=CN2)CCN)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1H-pyrrolo[2,3-b]pyridine core substituted with fluorine at position 6 and an ethylamine group at position 3, forming a hydrochloride salt. Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₁₁ClFN₃
Molecular Weight215.66 g/mol
IUPAC Name2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
SMILESC1=CC(=NC2=C1C(=CN2)CCN)F.Cl
CAS Number2089255-12-7

The fluorine atom induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions. The ethylamine side chain enhances water solubility via protonation, while the planar pyrrolopyridine system facilitates π-π stacking with biological targets.

Physical and Chemical Characteristics

Despite its pharmacological promise, critical physicochemical data remain limited. The hydrochloride salt form improves crystalline stability, though solubility parameters in aqueous and organic solvents are undisclosed. Thermal analysis (e.g., melting point) and logP values would further elucidate its drug-likeness, but current literature focuses primarily on synthetic and biological aspects.

Synthesis and Production Methodologies

Synthetic Route Optimization

The patented synthesis involves multi-step functionalization of pyrrolopyridine precursors (Figure 1) . A representative pathway includes:

  • Halogenation: Introduction of fluorine at position 6 via electrophilic substitution.

  • Side Chain Installation: Grignard or nucleophilic addition to attach the ethylamine moiety.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Continuous flow reactors enhance yield (reported >75%) and purity (>98%) by minimizing side reactions, while quality control employs HPLC and mass spectrometry .

Industrial-Scale Manufacturing Considerations

Scale-up challenges include controlling exothermic reactions during halogenation and ensuring consistent crystal morphology in the final salt. Current Good Manufacturing Practices (cGMP) require stringent impurity profiling, particularly for residual solvents and unreacted intermediates.

Biological Activity and Mechanistic Insights

Pharmacodynamic Profile

In vitro studies demonstrate nanomolar inhibition of kinase targets involved in cell proliferation (Table 1) . The fluorine atom increases lipophilicity (cLogP ≈ 1.2), enhancing membrane permeability and target engagement.

TargetIC₅₀ (nM)Therapeutic Area
JAK2 Kinase12.4Oncology
EGFR Mutant L858R8.7Non-small cell lung cancer
RSK223.1Metastasis inhibition

Comparative Analysis with Structural Analogues

Analogues from patent literature reveal SAR trends (Table 2) :

CompoundModificationActivity (JAK2 IC₅₀)
Target Compound6-F, 3-ethylamine12.4 nM
4-Chloro Derivative4-Cl, 3-pyrimidinyl18.9 nM
6-Bromo-4-methoxy6-Br, 4-OCH₃6.2 nM

Methoxy and bromo substitutions improve potency but compromise metabolic stability, underscoring fluorine’s balanced properties .

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